molecular formula C12H16N2OS B5696490 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol

4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol

Cat. No. B5696490
M. Wt: 236.34 g/mol
InChI Key: ZIZBUFBFBNJQHE-UHFFFAOYSA-N
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Description

4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol, also known as MPCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further research. In

Scientific Research Applications

4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been studied for its potential therapeutic applications in a variety of fields. It has been found to possess both anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to exhibit antioxidant and antimicrobial activities, which further expands its potential applications in the medical field.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as inhibit the growth of cancer cells in vitro. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess antimicrobial activity against a variety of microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol. One area of interest is the development of new drugs based on the structure of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol and to identify other potential targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol in humans, particularly in the context of clinical trials.

Synthesis Methods

4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol can be synthesized by reacting 4-hydroxybenzene-1-carbothioamide with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and dimethylformamide.

properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZBUFBFBNJQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol

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